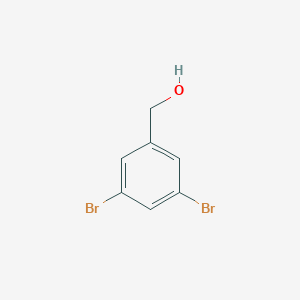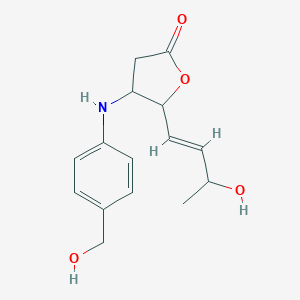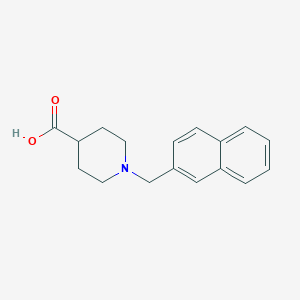
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid, also known as NPC-15437, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and has been found to exhibit interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to bind to amyloid-beta and alpha-synuclein, preventing their aggregation into toxic forms. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Biochemical And Physiological Effects
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, reduce oxidative stress and inflammation, and increase the activity of antioxidant enzymes. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of several neurodegenerative diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases. However, one of the limitations of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. One area of research could focus on improving the solubility of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid, which would make it easier to administer in vivo. Another area of research could focus on the development of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been described in the literature. The method involves the reaction of 2-naphthaldehyde with piperidine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has been studied for its potential therapeutic applications in several areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are two proteins that are implicated in the development of these diseases. 1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular diseases.
properties
CAS RN |
147959-15-7 |
|---|---|
Product Name |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic Acid |
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19NO2/c19-17(20)15-7-9-18(10-8-15)12-13-5-6-14-3-1-2-4-16(14)11-13/h1-6,11,15H,7-10,12H2,(H,19,20) |
InChI Key |
HKMILJYUHPDEBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC3=CC=CC=C3C=C2 |
synonyms |
1-(2-NAPHTHALENYLMETHYL)-4-PIPERIDINECARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



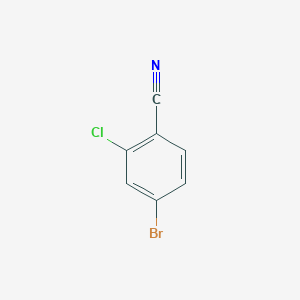
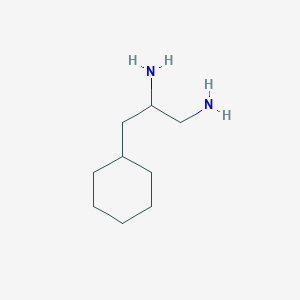
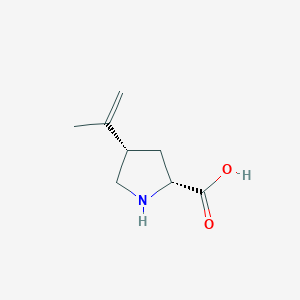
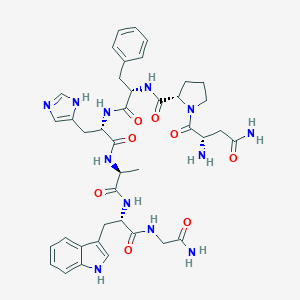
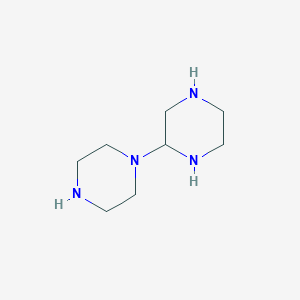
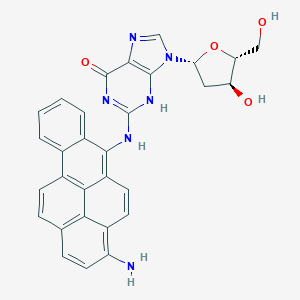
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
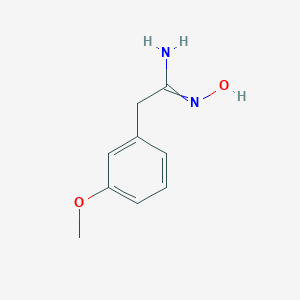
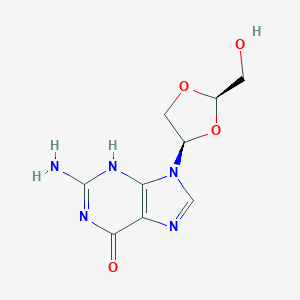
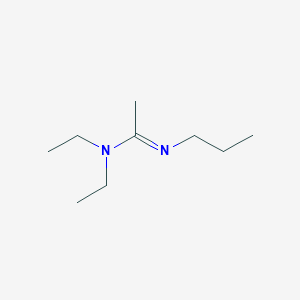
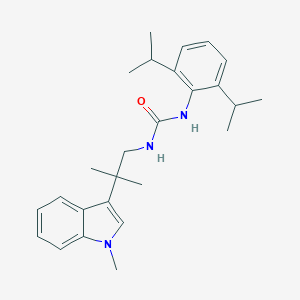
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
